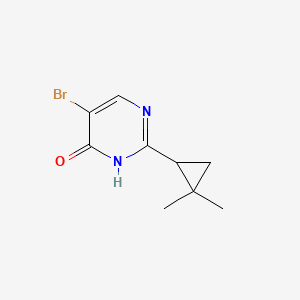

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,2-dimethylcyclopropyl group at the 2nd position of the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidinone derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrimidinones, oxidized pyrimidinone derivatives, and reduced dihydropyrimidine derivatives. These products can further undergo functionalization to yield a variety of biologically active compounds.

Scientific Research Applications

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-(1-chloroethyl)-1-(2,2-dimethylcyclopropyl)-6-fluoro-1H-benzimidazole

- 3,6-Bis(5-bromo-2-thienyl)diketopyrrolopyrrole

- 5-Bromo-2-(1-chloroethyl)-1-(2,2-dimethylcyclopropyl)-6-fluoro-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of the 2,2-dimethylcyclopropyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

5-Bromo-2-(2,2-dimethylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a bromine atom and a dimethylcyclopropyl group. Its molecular formula is C10H12BrN3O, and it exhibits unique properties due to the presence of the bromine atom and the cyclic structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of dihydropyrimidines have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 10 µg/mL .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . Specifically, this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes related to metabolic pathways. Dihydropyrimidines have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism. This inhibition can lead to increased levels of uracil and thymine in cells, potentially affecting DNA synthesis and repair mechanisms .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

- Enzyme Modulation : By inhibiting specific enzymes like DPD, it alters cellular metabolism and promotes cytotoxicity in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various dihydropyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrimidine structure significantly influenced antibacterial potency .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with dihydropyrimidine derivatives led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that these compounds activated apoptotic pathways involving caspase-3 and caspase-9 .

Data Summary Table

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

5-bromo-2-(2,2-dimethylcyclopropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H11BrN2O/c1-9(2)3-5(9)7-11-4-6(10)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

VIHMHRHDJOVXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C2=NC=C(C(=O)N2)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.